5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime
Description
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime is a tricyclic dibenzazepine derivative featuring a seven-membered azepine ring fused to two benzene rings. The compound is distinguished by a methyl group at the 5-position, ketone groups at the 6- and 7-positions, and an oxime functional group at the 7-position. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCJTODZXUHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237628 | |
| Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-31-6 | |
| Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Homocoupling of Benzamides
A foundational approach involves palladium-mediated double C–H activation of benzamides to form the dibenzazepine dione skeleton. For example, 5H-dibenzo[c,e]azepine-5,7(6H)-diones are synthesized via ortho-selective homocoupling of benzamides using Pd(OAc)₂ as a catalyst. The reaction proceeds in one pot, yielding 65–92% of the dione core. Introducing a methyl group at the 5-position requires starting with N-methyl benzamide derivatives.
Reaction Conditions
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100°C | 65–92% |
Oxidation of N-Methyl-dibenzazepines
Alternative routes involve oxidizing N-methyl-dibenzazepines. For instance, 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS: 209984-30-5) is oxidized to the dione using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method, adapted from dibenzazepine oxidation studies, achieves moderate yields (50–70%).
Oxidation Protocol
-
Substrate : 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one
-
Oxidizing Agent : m-CPBA (2.2 equiv)
-
Solvent : CH₂Cl₂
-
Temperature : 25°C
Oximation of the 7-Keto Group
Classical Hydroxylamine Condensation
The oxime group is introduced via nucleophilic attack of hydroxylamine on the 7-keto position. Using hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous-methanolic solution (NaHCO₃ or pyridine), the reaction proceeds at reflux to afford the oxime.
Typical Conditions
Metal-Mediated Oximation
Transition metals enhance regioselectivity. For example, manganese dioxide (MnO₂) catalyzes oximation in tetrahydrofuran (THF), yielding 80–90% of the oxime. This method avoids isomerization and is ideal for sterically hindered ketones.
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | MnO₂ (10 mol%) |
| Base | Quinidine (5 mol%) |
| Solvent | THF |
| Temperature | 25°C |
| Time | 48 hours |
| Yield | 82% |
Integrated One-Pot Synthesis
A streamlined approach combines dione formation and oximation. Starting from N-methyl benzamide, palladium-catalyzed homocoupling generates the dione, followed by in situ treatment with hydroxylamine hydrochloride. This method reduces purification steps and improves overall yield (70–78%).
One-Pot Reaction Profile
-
Coupling Step : Pd(OAc)₂, DMF, 100°C, 12 hours.
-
Oximation Step : NH₂OH·HCl, NaHCO₃, MeOH/H₂O, 70°C, 6 hours.
-
Isolation : Precipitation with H₂O, filtration.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pd-Catalyzed Coupling | High regioselectivity, one-pot | Requires expensive catalysts | 65–92% |
| Oxidation | Simple reagents | Moderate yields | 50–70% |
| Classical Oximation | Cost-effective, scalable | Long reaction times | 75–85% |
| Metal-Mediated | Enhanced selectivity, mild conditions | Sensitive to moisture | 80–90% |
Structural and Regiochemical Considerations
The Z-configuration of the oxime is favored due to intramolecular hydrogen bonding between the oxime hydroxyl and adjacent carbonyl group. X-ray crystallography confirms the (7Z)-configuration, critical for biological activity. Isomer purity is ensured via recrystallization from ethanol-methanol mixtures.
Industrial-Scale Production
For large-scale synthesis (≥1 kg), the one-pot method is preferred. Key parameters include:
Chemical Reactions Analysis
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include nitroso derivatives, amines, and substituted oximes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dibenzodiazepines, including 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime, exhibit antimicrobial properties. For instance, studies have shown that modifications to the dibenzodiazepine core can enhance activity against various bacterial strains, making these compounds promising candidates for developing new antibiotics .
Anticonvulsant Properties
Dibenzodiazepines are also recognized for their anticonvulsant effects. The oxime derivative has been evaluated for its potential to manage seizure disorders. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, although further clinical investigations are necessary to establish efficacy and safety profiles .
Drug Development
The unique chemical structure of this compound makes it a valuable scaffold in drug design. It serves as a lead compound in the development of new therapeutics targeting neurological disorders and infections. The ability to modify the oxime group allows for the creation of various analogs with tailored pharmacological properties .
Prodrugs
The compound can also function as a prodrug, where its oxime form is converted into an active drug upon metabolic activation. This strategy can improve solubility and bioavailability, enhancing therapeutic outcomes in clinical settings .
Synthetic Intermediates
In organic synthesis, this compound acts as an important intermediate for creating more complex molecules. Its use in methoximation reactions demonstrates its utility in generating methoxime derivatives that are valuable in various chemical applications .
Catalysis
The compound's derivatives have been explored as catalysts in organic transformations due to their ability to stabilize reactive intermediates. This property is particularly advantageous in eco-friendly synthetic routes that minimize waste and energy consumption .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues
6,7-Dihydro-5H-dibenz[c,e]azepin-5-ones
- Example Compounds :
- 10-Fluoro-6,7-dihydro-5H-dibenz[c,e]azepin-5-one (5d)
- 9,10-Dimethoxy-6,7-dihydro-5H-dibenz[c,e]azepin-5-one (5f)
- Key Differences :
- Synthesis : Prepared via Suzuki-Miyaura coupling or aldol condensation, with purities ranging from 90–99% .
Benzimidazole-4,7-dione Derivatives
- Example Compounds : Benzimidazole-4,7-diones (e.g., 1a–d, 2a–d)
- Key Differences :
Thiaplakortone Tricyclic Analogues
- Example Compounds : Synthesized tricyclic cores of thiaplakortones A–D.
- Key Differences :
Physicochemical Properties
| Compound | Melting Point (°C) | Purity (%) | Key Functional Groups |
|---|---|---|---|
| 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime | Data not available | N/A | Methyl, dione, oxime |
| 10-Fluoro-6,7-dihydro-5H-dibenz[c,e]azepin-5-one (5d) | 198–200 | 99 | Fluorine, ketone |
| 9,10-Dimethoxy-6,7-dihydro-5H-dibenz[c,e]azepin-5-one (5f) | 256–259 | 95 | Methoxy, ketone |
| Benzimidazole-4,7-dione derivatives | Not reported | N/A | Benzimidazole, dione |
- Notes: The oxime group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to ketone-only analogues. Fluorine and methoxy substituents in analogues increase lipophilicity, affecting membrane permeability .
Biological Activity
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime (CAS: 209984-31-6) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C15H12N2O2
- Molecular Weight : 252.27 g/mol
- IUPAC Name : (E)-7-(hydroxyimino)-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
- Purity : 95% .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antifungal agent and its efficacy in other therapeutic areas.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits promising antifungal properties. The following table summarizes the antifungal activity against various fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| This compound | Botrytis cinerea | 90.1 | 5.75 |
| Rhizoctonia solani | 86.2 | 28.96 | |
| Alternaria alternata | Not Sensitive | N/A | |
| Positive Control (Osthole) | Botrytis cinerea | 83.6 | 33.20 |
| Rhizoctonia solani | 82.7 | 67.18 |
The compound showed higher efficacy compared to standard antifungal agents like Osthole and Azoxystrobin, particularly against Botrytis cinerea .
The mechanism underlying the antifungal activity of this compound is believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways. Its oxime group may play a critical role in binding to target enzymes or receptors within the fungal cells.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A study conducted by researchers evaluated the antifungal activity of several derivatives, including this compound. The results indicated that this compound had a significantly lower EC50 value against Botrytis cinerea compared to other tested compounds, suggesting its potential as a lead compound in antifungal drug development .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the molecular structure could enhance antifungal activity. Compounds with specific substituents showed improved inhibition rates against various fungal strains, indicating that further structural optimization could yield even more potent derivatives .
- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy and safety profile of this compound in living organisms. Current findings are primarily based on in vitro assays, which often do not translate directly to clinical effectiveness.
Q & A
Q. What are the established synthetic routes for 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving halogenation, cyclization, and oximation. For example, halo-dibenzazepine precursors can be generated using methods adapted from Lucini et al. (2004), where chlorination of dibenzazepine derivatives is achieved with reagents like POCl₃. Intermediate characterization typically employs NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .
Q. What analytical techniques are critical for validating the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy resolves proton and carbon environments (e.g., δH 6.62–7.64 ppm for aromatic protons in dibenzazepine derivatives). Purity is assessed via HPLC with UV detection, and thermal stability is evaluated using differential scanning calorimetry (DSC) .
Q. How should researchers design initial experiments to investigate the compound’s physicochemical properties?
Begin with a theoretical framework to define hypotheses (e.g., solubility in polar solvents due to oxime functionality). Use a fractional factorial design to screen variables like pH, temperature, and solvent polarity. Statistical tools (e.g., ANOVA) identify significant factors, reducing experimental iterations while maintaining robustness .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound using advanced experimental design?
Employ a response surface methodology (RSM) to model interactions between variables (e.g., reaction time, catalyst concentration). For instance, central composite designs (CCDs) can maximize yield by identifying optimal conditions while minimizing side reactions. Computational tools like COMSOL Multiphysics enable virtual simulations to predict outcomes before lab validation .
Q. What computational approaches are suitable for studying the compound’s reactivity or binding interactions?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations assess interactions with biological targets (e.g., enzymes). Software like Gaussian or AutoDock integrates AI to refine models iteratively, reducing computational costs .
Q. How can contradictory data in kinetic or thermodynamic studies of this compound be resolved?
Perform sensitivity analysis to identify experimental variables contributing to discrepancies. Validate methods using standardized controls (e.g., internal standards for HPLC). Cross-reference results with independent techniques (e.g., isothermal titration calorimetry vs. fluorescence quenching) to confirm consistency .
Q. What in vitro models are appropriate for evaluating the compound’s biological activity?
Use cell-based assays (e.g., enzyme inhibition in HEK293 cells) with dose-response curves to determine IC₅₀ values. Pair these with omics approaches (e.g., proteomics) to map mechanistic pathways. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers ensure reproducibility in studies involving this compound?
Document synthetic protocols using CHEMSYSTEMS templates, including exact stoichiometry and purification steps. Share raw data (e.g., NMR FIDs) in public repositories like Zenodo. Use interlaboratory comparisons to validate critical results .
Q. What statistical methods are recommended for analyzing dose-response or structure-activity relationship (SAR) data?
Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while principal component analysis (PCA) reduces dimensionality in SAR datasets. Machine learning algorithms (e.g., random forests) can predict activity cliffs, guiding derivative design .
Q. What strategies are effective for mechanistic studies of the compound’s reactivity or degradation pathways?
Isotope labeling (e.g., ¹⁸O in oxime groups) tracks reaction pathways via mass spectrometry. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures intermediate species. Pair these with ab initio molecular dynamics (AIMD) simulations to model transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
